Positional Isomer Potency Advantage: 4-CF3 vs. 6-CF3 for PNMT Inhibition
In the foundational patent for this class of PNMT inhibitors, the racemic 4-trifluoromethyl-1-aminoindane hydrochloride demonstrated significantly superior enzyme inhibition compared to the 6-trifluoromethyl positional isomer [1]. This establishes a massive potency advantage for the 4-CF3 substitution pattern that is intrinsic to the core structure of the (R)-enantiomer.
| Evidence Dimension | PNMT Enzyme Inhibition (pI50) |
|---|---|
| Target Compound Data | pI50 = 6.63 (racemic 4-trifluoromethyl-1-aminoindane hydrochloride) |
| Comparator Or Baseline | pI50 = 4.19 (racemic 6-trifluoromethyl-1-aminoindane hydrochloride) |
| Quantified Difference | ΔpI50 = 2.44 (approx. 275-fold molar potency difference) |
| Conditions | In vitro N-methyl transferase (NMT) assay using rabbit adrenal enzyme, measuring 50% inhibition concentration. |
Why This Matters
For research groups focused on PNMT inhibition, selecting the 4-CF3 isomer is critical as the 6-CF3 alternative is fundamentally ineffective, directly impacting experimental validity and resource allocation.
- [1] Molloy, B.B. Trifluoromethyl substituted 1-aminoindanes. US Patent US4132737A, 1979. View Source
